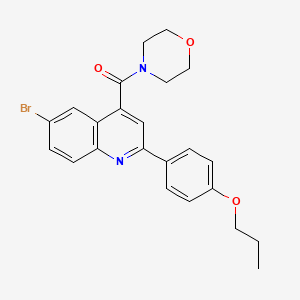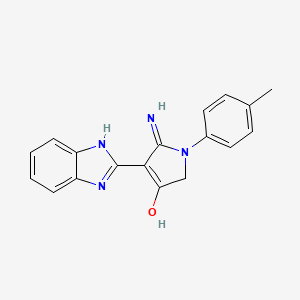
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline, also known as GW3965, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective liver X receptor (LXR) agonists and has been shown to modulate lipid metabolism, inflammation, and glucose homeostasis.
作用機序
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline exerts its effects by selectively activating the LXR, a nuclear receptor that plays a key role in regulating lipid metabolism, inflammation, and glucose homeostasis. LXR activation leads to the upregulation of genes involved in cholesterol efflux, fatty acid oxidation, and glucose uptake, while downregulating genes involved in lipogenesis and inflammation. This results in improved lipid and glucose metabolism and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including improved lipid and glucose metabolism, reduced inflammation, and increased insulin sensitivity. It has also been shown to reduce atherosclerosis in animal models and improve liver function in patients with non-alcoholic fatty liver disease.
実験室実験の利点と制限
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline has several advantages for lab experiments, including its high potency and selectivity for LXR activation, its low toxicity, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential to induce liver toxicity in some animal models.
将来の方向性
There are several future directions for research on 6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline, including its potential use in the treatment of metabolic disorders such as diabetes and obesity, its potential use as an anti-inflammatory and anti-cancer agent, and its potential use in the treatment of liver diseases. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its long-term safety and efficacy. Additionally, new analogs of this compound may be developed that have improved solubility and bioavailability, as well as increased potency and selectivity for LXR activation.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It exerts its effects by selectively activating the LXR, leading to improved lipid and glucose metabolism, reduced inflammation, and increased insulin sensitivity. While it has several advantages for lab experiments, including its high potency and selectivity, it also has some limitations, including its potential to induce liver toxicity. Further studies are needed to determine its optimal use in the treatment of metabolic disorders, inflammatory diseases, and cancer, as well as its long-term safety and efficacy.
合成法
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline is synthesized by a multi-step process that involves the reaction of 4-bromo-2-(4-propoxyphenyl)quinoline with morpholine and isocyanate. The resulting intermediate is then subjected to a series of reactions that lead to the formation of the final product. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to modulate lipid metabolism, inflammation, and glucose homeostasis, making it a potential candidate for the treatment of metabolic disorders such as diabetes, obesity, and atherosclerosis. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.
特性
IUPAC Name |
[6-bromo-2-(4-propoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3/c1-2-11-29-18-6-3-16(4-7-18)22-15-20(23(27)26-9-12-28-13-10-26)19-14-17(24)5-8-21(19)25-22/h3-8,14-15H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIDMYVRLXRZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6061561.png)
![{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetic acid](/img/structure/B6061564.png)
![2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}pyrimidine](/img/structure/B6061573.png)
![3-{[5-(3-butoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6061574.png)
![N-(3,5-dichlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6061577.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B6061585.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6061593.png)
![2-[(3-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinazolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6061596.png)
![4-(1-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B6061611.png)
![2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B6061619.png)
![2-{2-(3,4-diethoxyphenyl)-1-[(2-phenylethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6061626.png)

![N-(2-chlorobenzyl)-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6061645.png)
![3-(2-furyl)-10-hexanoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6061652.png)